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Introduction

Ethanol precipitation is a cornerstone technique in molecular biology for concentrating and

purifying deoxyribonucleic acid (DNA) from aqueous solutions.[1] This method is widely

employed to remove contaminants such as salts, nucleotides, and proteins, and to prepare

DNA for downstream applications like sequencing, PCR, and cloning. The underlying principle

involves altering the solvent's dielectric constant to reduce the solubility of DNA, causing it to

precipitate out of the solution in the presence of cations.[2] The negatively charged phosphate

backbone of DNA is neutralized by positive ions from a salt, making the molecule less

hydrophilic and facilitating its aggregation.[2][3][4] The addition of ethanol, a less polar solvent

than water, further reduces the solvation of DNA, leading to its precipitation.[2] This protocol

details the use of 95% ethanol for the efficient recovery of DNA.

Principle of the Method

The process of DNA precipitation with ethanol relies on a few key components and conditions.

First, a salt, typically sodium acetate, is added to the DNA solution to provide the necessary

cations (e.g., Na+) that shield the negative charges of the DNA's phosphate groups.[3] This

charge neutralization is crucial for allowing the DNA molecules to aggregate. Subsequently, the

addition of 2 to 3 volumes of cold 95% ethanol drastically decreases the polarity of the solution.

[2] This change in the solvent environment causes the dehydrated, neutralized DNA to

precipitate. The precipitate can then be pelleted by centrifugation, washed to remove residual

salts, and finally resuspended in a suitable buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13828445?utm_src=pdf-interest
https://mentors.bitesizebio.com/episodes/ethanol-precipitation-of-dna-and-rna-how-it-works
https://en.wikipedia.org/wiki/Ethanol_precipitation
https://en.wikipedia.org/wiki/Ethanol_precipitation
https://bitesizebio.com/253/the-basics-how-ethanol-precipitation-of-dna-and-rna-works/
https://www.science.smith.edu/cmbs/wp-content/uploads/sites/36/2019/02/DNA-Precipitation-EtOH-or-Isopropanol.pdf
https://en.wikipedia.org/wiki/Ethanol_precipitation
https://bitesizebio.com/253/the-basics-how-ethanol-precipitation-of-dna-and-rna-works/
https://en.wikipedia.org/wiki/Ethanol_precipitation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13828445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
For successful and reproducible DNA precipitation, several parameters must be optimized. The

tables below summarize the critical quantitative data for the protocol.

Table 1: Reagent Concentrations and Volumes

Reagent
Stock
Concentration

Volume to Add
(per volume of
DNA sample)

Final
Concentration
(Approximate)

Purpose

Salt (e.g.,

Sodium Acetate)
3 M, pH 5.2 1/10 volume 0.3 M

Neutralize DNA's

negative

charge[3]

Ethanol ≥95% 2.5 - 3 volumes 64% - 75%
Induce DNA

precipitation[2]

Wash Solution

(Ethanol)
70%

1 - 2 volumes (of

original sample)
N/A

Remove co-

precipitated

salts[5]

Resuspension

Buffer (TE)

10 mM Tris, 0.1

mM EDTA, pH

8.0

Variable N/A

Solubilize and

stabilize DNA[6]

[7]

Table 2: Incubation and Centrifugation Parameters
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Step Parameter
Recommended
Value

Notes

Precipitation

Incubation
Temperature

Room Temperature,

4°C, or -20°C

Low temperatures

may increase salt co-

precipitation but can

be useful for low DNA

concentrations.[3][8]

Duration ≥15 minutes

Overnight incubation

can improve recovery

for small DNA

fragments or dilute

samples.[6][7]

Pelleting

Centrifugation
Speed >12,000 x g

Higher speeds and

longer times are

needed for smaller

DNA fragments.[2][6]

Duration 15 - 30 minutes

Temperature
4°C to Room

Temperature
[5][6]

Wash Centrifugation Speed >12,000 x g

Duration 5 - 15 minutes [5][6]

Temperature
4°C to Room

Temperature

Detailed Experimental Protocol
This protocol is designed for precipitating DNA from a standard aqueous solution in a

microcentrifuge tube.

Materials:

DNA sample in aqueous solution
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Sodium Acetate (3 M, pH 5.2)

Ethanol (≥95%, stored at -20°C)

Ethanol (70%, room temperature)

TE buffer (10 mM Tris-HCl pH 8.0, 0.1 mM EDTA) or nuclease-free water

Microcentrifuge

Pipettes and sterile tips

Procedure:

Salt Addition: To your DNA sample, add 1/10th volume of 3 M sodium acetate, pH 5.2. Mix

gently by flicking the tube.

Ethanol Addition: Add 2.5 volumes of ice-cold 95% ethanol.[6][9] The volume of ethanol is

calculated after the addition of the salt. Invert the tube several times to mix; a white

precipitate of DNA may become visible.

Incubation: Incubate the mixture to allow the DNA to precipitate. For standard DNA

concentrations, incubation on ice for 15-30 minutes is sufficient.[3] For very low

concentrations or small DNA fragments, incubate at -20°C for at least one hour or overnight

to maximize recovery.[6][7]

Centrifugation (Pelleting): Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C.[6]

This will form a pellet of DNA at the bottom of the tube. The pellet may not always be visible,

especially with low DNA quantities.[6]

Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the

DNA pellet.

Washing: Add 1 ml of room-temperature 70% ethanol to the tube.[5] This step is crucial for

washing away any co-precipitated salt.[5]

Wash Centrifugation: Centrifuge at >12,000 x g for 5-15 minutes at 4°C.[5][6]
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Final Supernatant Removal: Carefully decant or pipette off the ethanol. Remove as much of

the residual ethanol as possible without disturbing the pellet. A brief, second centrifugation

can help collect remaining droplets for removal.

Drying: Air-dry the pellet by leaving the tube open at room temperature for 5-10 minutes. It is

critical not to over-dry the pellet, as this will make it very difficult to resuspend.[6] The pellet

should appear translucent or white, not completely desiccated.

Resuspension: Add an appropriate volume of TE buffer or nuclease-free water to the dried

pellet.[9] Gently pipette the solution up and down over the pellet and along the tube walls to

ensure the entire pellet is dissolved.[6] For high-molecular-weight DNA, avoid vigorous

pipetting or vortexing to prevent shearing.[5]

Visualized Workflow
The following diagram illustrates the key steps in the DNA precipitation workflow.
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Precipitation

Pelleting & Washing

Final Steps

Start: DNA in
Aqueous Solution

1. Add 1/10 vol
3M NaOAc, pH 5.2

2. Add 2.5 vols
Cold 95% Ethanol

3. Incubate
(e.g., 15 min on ice)

4. Centrifuge
(>12,000 x g, 15-30 min)

5. Discard Supernatant

6. Add 70% Ethanol

7. Centrifuge
(>12,000 x g, 5-15 min)

8. Discard Supernatant

9. Air-Dry Pellet
(5-10 min)

10. Resuspend in
TE Buffer or Water

End: Purified DNA

Click to download full resolution via product page

Caption: Workflow for DNA precipitation using 95% ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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